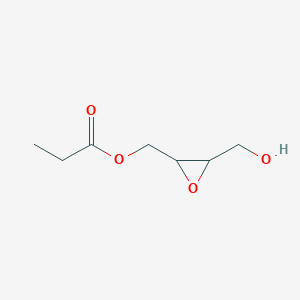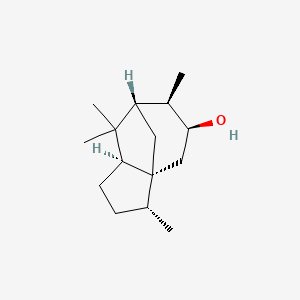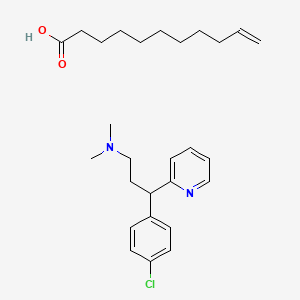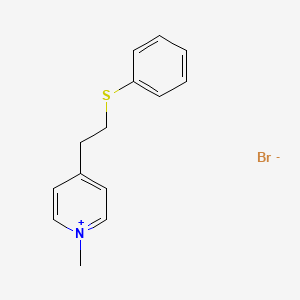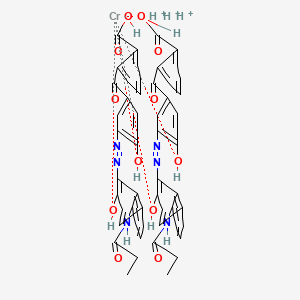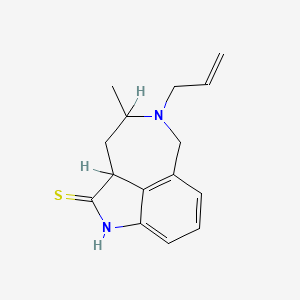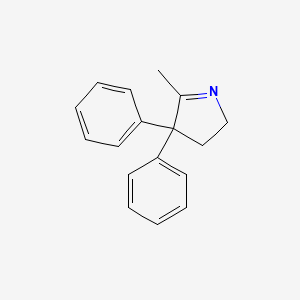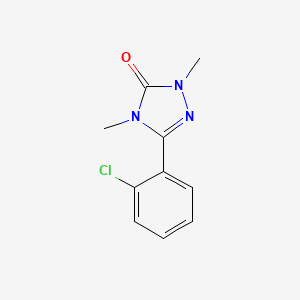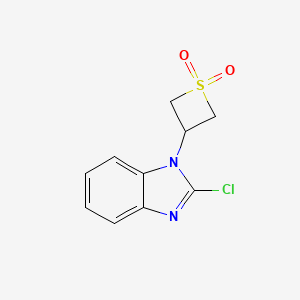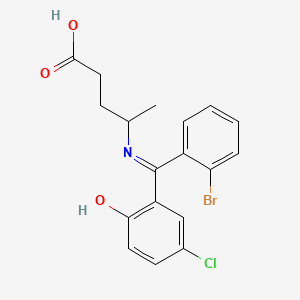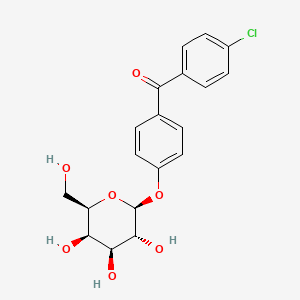
Methanone, (4-chlorophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-, hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-chlorophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-, hemihydrate is a complex organic compound characterized by the presence of a methanone group attached to a 4-chlorophenyl and a 4-(beta-D-galactopyranosyloxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-chlorophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-, hemihydrate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 4-chlorophenyl group: This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the beta-D-galactopyranosyloxy group: This step involves glycosylation reactions, where a galactose derivative is attached to the phenyl ring using catalysts like silver triflate or boron trifluoride etherate.
Formation of the methanone group: This can be done through Friedel-Crafts acylation reactions using acetyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-chlorophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-, hemihydrate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methanone, (4-chlorophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-, hemihydrate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methanone, (4-chlorophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-, hemihydrate involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfering with metabolic pathways: Inhibiting or activating key enzymes involved in metabolic reactions.
Inducing cellular responses: Triggering apoptosis, cell cycle arrest, or other cellular responses through signaling pathways.
Comparison with Similar Compounds
Methanone, (4-chlorophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-, hemihydrate can be compared with similar compounds such as:
Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-: Lacks the beta-D-galactopyranosyloxy group, resulting in different chemical and biological properties.
Methanone, (4-bromophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-: Contains a bromine atom instead of chlorine, which may affect its reactivity and interactions.
Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-: Contains a glucopyranosyloxy group instead of galactopyranosyloxy, leading to different biological activities.
Properties
CAS No. |
83357-01-1 |
|---|---|
Molecular Formula |
C19H19ClO7 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H19ClO7/c20-12-5-1-10(2-6-12)15(22)11-3-7-13(8-4-11)26-19-18(25)17(24)16(23)14(9-21)27-19/h1-8,14,16-19,21,23-25H,9H2/t14-,16+,17+,18-,19-/m1/s1 |
InChI Key |
FHGFQMNKMSEOMB-QFACEVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


